molecular formula C20H17N5O2 B610284 Prostaglandin D synthase (hematopoietic-type) inhibitor F092 CAS No. 2250261-59-5

Prostaglandin D synthase (hematopoietic-type) inhibitor F092

Cat. No. B610284
CAS RN: 2250261-59-5
M. Wt: 359.39
InChI Key: MYYXEGDPWAHVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is C20H17N5O2 . The exact mass is 359.14 and the molecular weight is 359.390 . The structure of the inhibitor in complex with human H-PGDS has been determined .


Chemical Reactions Analysis

The inhibitor F092 shows potent activity in the degradation of H-PGDS protein via the ubiquitin-proteasome system and in the suppression of prostaglandin D2 (PGD2) production . Notably, F092 showed sustained suppression of PGD2 production after the drug removal .


Physical And Chemical Properties Analysis

The physical and chemical properties of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 include a molecular weight of 359.4 g/mol, a molecular formula of C20H17N5O2, and a complexity of 527 .

Scientific Research Applications

Cardiac Arrest Prognosis

Lipocalin-type prostaglandin D synthase (L-PGDS), which is mainly localized in the central nervous system, has been shown to inhibit post-ischemia neuronal apoptosis . Therefore, it is being studied for its potential role in determining the severity and prognosis of patients who have achieved restoration of spontaneous circulation (ROSC) after cardiac arrest .

Inflammation and Allergic Reactions

Human hematopoietic prostaglandin D2 synthase (HPGDS) is involved in the production of prostaglandin D2, which participates in various physiological processes, including inflammation and allergic reactions . Inhibitors of HPGDS, such as F092, have been investigated as potential anti-inflammatory agents .

Sleep Regulation

Prostaglandin D2, produced by HPGDS, also plays a role in sleep regulation . Therefore, inhibitors of HPGDS might have potential applications in the treatment of sleep disorders .

Neurological Processes

L-PGDS is involved in various neurological processes . Therefore, inhibitors of HPGDS might have potential applications in the treatment of neurological disorders .

Cardiovascular System

L-PGDS is mainly expressed in the central nervous system (CNS) and cardiovascular system . Therefore, inhibitors of HPGDS might have potential applications in the treatment of cardiovascular diseases .

Computer-Aided Drug Design

The structure of HPGDS carrying its native inhibitor compound HQL has been used as a research target in computer-aided drug design . The study combined molecular docking and molecular dynamics simulation for selecting and virtually confirming the designed binders .

Future Directions

While H-PGDS is a potential therapeutic target for a variety of diseases, no H-PGDS inhibitors have yet been approved for treatment . Therefore, the development of novel agents having other modes of action to modulate the activity of H-PGDS is required . More light needs to be shed on potential PGD2 sources and targets to determine which particular condition and patient will benefit most and thereby improve therapeutic efficacy .

properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYXEGDPWAHVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin D synthase (hematopoietic-type) inhibitor F092

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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